An In-depth Technical Guide to 3-Amino-6-bromopyridin-2(1H)-one hydrobromide: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 3-Amino-6-bromopyridin-2(1H)-one hydrobromide: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, a pivotal building block for researchers, medicinal chemists, and professionals in drug development.
Introduction: A Versatile Scaffold in Medicinal Chemistry
3-Amino-6-bromopyridin-2(1H)-one hydrobromide has emerged as a compound of significant interest within the pharmaceutical and life sciences sectors. Its unique trifunctional nature, possessing an amine, a bromine atom, and a pyridinone core, offers a versatile platform for the synthesis of complex molecular architectures. This guide aims to provide an in-depth understanding of this valuable chemical entity, empowering researchers to leverage its full potential in their scientific endeavors. The strategic positioning of its functional groups allows for selective and diverse chemical modifications, making it an ideal starting material for the development of novel therapeutic agents targeting a range of diseases, including neurological disorders, cancers, and infectious agents[1].
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. This section details the key characteristics of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide.
Identification and Nomenclature
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Chemical Name: 3-Amino-6-bromopyridin-2(1H)-one hydrobromide
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Synonyms: 3-Amino-6-bromo-pyridin-2-ol hydrobromide[1]
It is crucial to distinguish the hydrobromide salt from its free base, 3-Amino-6-bromopyridin-2(1H)-one, which has the CAS number 134577-43-8 and a molecular weight of 189.01 g/mol [7]. The hydrobromide form generally offers enhanced stability and solubility in certain solvents, making it advantageous for various applications.
Physicochemical Characteristics
| Property | Value | Source |
| Appearance | Beige or light yellow to brown solid | [1][4] |
| Purity | Typically ≥95% (NMR) or 97% | [1][3][8] |
| Storage Conditions | Room temperature, in a dark, inert atmosphere | [4][6] |
| Predicted pKa | 9.18 ± 0.10 (for the free base) | [7] |
Note: Experimental data for melting point and solubility in various organic solvents are not consistently reported in publicly available literature and should be determined empirically for specific applications.
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the chemical structure and purity of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. While full spectral data is often proprietary to commercial suppliers, typical spectroscopic characteristics are outlined below.
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¹H NMR: ChemicalBook provides access to the ¹H NMR spectrum for the compound with CAS number 1187930-34-2[9]. The spectrum is expected to show distinct signals corresponding to the aromatic protons and the amine protons on the pyridinone ring.
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¹³C NMR, IR, and Mass Spectrometry: Access to ¹³C NMR, IR, and mass spectrometry data is also indicated by some suppliers, which are crucial for unambiguous structural confirmation[9].
Synthesis and Purification
A plausible synthetic route could involve the Hofmann rearrangement of a corresponding bromopyridine carboxamide. A patent describes a one-step Hofmann degradation reaction to produce various aminobromopyridines with yields around 50%[10]. The general steps would involve:
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Preparation of a hypobromite solution.
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Reaction of the appropriate bromopyridine carboxamide with the hypobromite solution.
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Work-up and purification of the resulting aminobromopyridine.
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Subsequent treatment with hydrobromic acid to form the hydrobromide salt.
Another approach could be the bromination of 3-aminopyridin-2(1H)-one. The synthesis of a related compound, 3-amino-6-bromopyridine, is achieved through the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile.
Purification is typically achieved through recrystallization to obtain a product of high purity suitable for further synthetic transformations.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide lies in the differential reactivity of its functional groups. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, while the amino group can undergo various nucleophilic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to the pyridinone core.
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Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful tool for introducing aryl or heteroaryl moieties. A study on a 3-aminopyridin-2-one-based fragment library utilized Suzuki cross-coupling conditions to introduce a variety of aromatic and heteroaromatic groups at the C5-position of a related compound[11].
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Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines. This is a key transformation in the synthesis of many biologically active compounds[12]. The reaction typically involves a palladium catalyst, a phosphine ligand (such as XPhos), and a base.
Reactions of the Amino Group
The amino group at the 3-position can participate in a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Alkylation: Reaction with alkyl halides, although this may require careful control of reaction conditions to avoid over-alkylation.
The differential reactivity of the bromine and amino groups allows for a stepwise functionalization of the molecule, providing access to a wide array of derivatives.
Applications in Drug Discovery and Development
The 3-aminopyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 3-Amino-6-bromopyridin-2(1H)-one hydrobromide serves as a key starting material for the synthesis of such compounds.
Kinase Inhibitors
The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors[13]. A fragment library based on the 3-aminopyridin-2-one scaffold has been successfully used to identify inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy[14]. The ability to readily diversify the scaffold through cross-coupling reactions at the bromine-bearing position makes it an ideal platform for structure-activity relationship (SAR) studies and the development of potent and selective kinase inhibitors.
Other Therapeutic Areas
Beyond oncology, this versatile building block is utilized in the development of therapeutics for:
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Neurological Disorders: Its derivatives are explored for their potential to modulate targets within the central nervous system[1].
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Infectious Diseases: The scaffold is used to generate novel anti-infective agents[1].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-6-bromopyridin-2(1H)-one hydrobromide.
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Hazard Statements: The compound is generally considered harmful if swallowed, causes skin irritation, and causes serious eye irritation[4].
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Precautionary Statements: It is recommended to wash hands thoroughly after handling, wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention[15].
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Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
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Storage and Disposal: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[16]. Disposal should be carried out in accordance with local, state, and federal regulations.
Conclusion
3-Amino-6-bromopyridin-2(1H)-one hydrobromide is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, will enable researchers to fully exploit its potential in the development of novel therapeutics.
References
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3-AMino-6-broMopyridin-2(1H)-one hydrobroMide (1 x 5 g) | Reagentia. Available at: [Link]
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3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. PubChem. Available at: [Link]
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3-AMINO-6-BROMOPYRIDIN-2(1H)-ONE HYDROBROMIDE [P86727]. ChemUniverse. Available at: [Link]
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3-Amino-6-bromo-pyridin-2-ol hydrobromide. Amerigo Scientific. Available at: [Link]
- CN101704781A - Preparation method of amino pyridine bromide compound. Google Patents.
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Fig. 2. Synthesis and members of 3-aminopyridin-2-one based fragment... ResearchGate. Available at: [Link]
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH. Available at: [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available at: [Link]
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3-Amino-6-bromopyridin-2(1H)-one, 95%+ (NMR), C5H5BrN2O, 100 mg. CP Lab Safety. Available at: [Link]
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3-Amino-6-bromopyridin-2(1H)-one hydrobromide. 羰基化合物- 西典实验. Available at: [Link]
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